D(+)-グルコース

説明

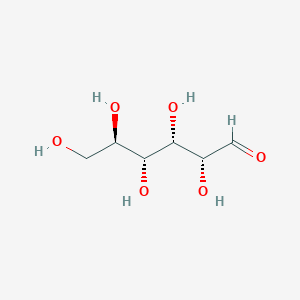

D-グルコースは、ブドウ糖としても知られており、分子式C₆H₁₂O₆の単糖です。最も豊富な単糖の1つであり、果物、蜂蜜、高等動物の血液に自然に存在します。 D-グルコースは、細胞機能にとって重要なエネルギー源であり、解糖系や糖新生など、さまざまな代謝過程に重要な役割を果たしています .

2. 製法

合成経路と反応条件: D-グルコースは、デンプンの加水分解によって合成できます。このプロセスには、アミラーゼやグルコアミラーゼなどの酵素を使用してデンプンをグルコースに酵素的に分解することが含まれます。 反応条件は、通常、50〜60°Cの温度範囲と4.5〜5.5のpHです .

工業生産方法: D-グルコースの工業生産は、主にトウモロコシデンプンの酵素加水分解によるものです。このプロセスは、α-アミラーゼを使用してデンプンを液化するところから始まり、続いてグルコアミラーゼで糖化してグルコースシロップを生成します。 グルコースシロップはその後、精製および濃縮されて結晶性のD-グルコースが得られます .

反応の種類:

酸化: D-グルコースは、グルコースオキシダーゼを使用してD-グルコン酸に酸化できます。

一般的な試薬と条件:

酸化: グルコースオキシダーゼ、酸素、水。

還元: 水素化ホウ素ナトリウム、メタノール。

置換: 塩酸や硫酸などの酸触媒。

主要な生成物:

酸化: D-グルコン酸。

還元: ソルビトール。

置換: グリコシド。

科学的研究の応用

D-グルコースは、科学研究において幅広い用途があります。

化学: さまざまな有機化合物の合成の出発物質として使用されます。

生物学: 細胞培養培地における一次エネルギー源として役立ちます。

医学: 低血糖症や脱水の治療のために、点滴液で使用されます。

作用機序

D-グルコースは、細胞の一次エネルギー源として役立つことで、その効果を発揮します。それは、解糖系を受け、ピルビン酸に分解され、その過程でアデノシン三リン酸(ATP)とニコチンアミドアデニンジヌクレオチド(NADH)を生成します。生成されたATPは、細胞によってさまざまなエネルギーを必要とするプロセスに使用されます。 D-グルコースは、ヌクレオチド合成のためのリボース5-リン酸と還元的な生合成のためのNADPHを生成するペントースリン酸経路にも参加しています .

6. 類似の化合物との比較

D-グルコースは、D-フルクトースやD-ガラクトースなどの他の単糖と比較されることがよくあります。

D-フルクトース: D-グルコースとは異なり、D-フルクトースはケトヘキソースであり、果物や蜂蜜に含まれています。D-グルコースよりも甘く、肝臓で異なる代謝を受けます。

D-ガラクトース: D-ガラクトースは、D-グルコースと同様にアルドヘキソースですが、第4炭素のヒドロキシル基の配置が異なります。 .

D-グルコースは、自然界に広く存在し、エネルギー代謝における中心的な役割を果たしているため、ユニークです。

生化学分析

Biochemical Properties

D(+)-Glucose plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in a detrimental process in cells called glycation .

Cellular Effects

D(+)-Glucose has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .

Molecular Mechanism

The molecular mechanism of D(+)-Glucose involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of D(+)-Glucose is complex and depends on the specific cellular context.

Temporal Effects in Laboratory Settings

The effects of D(+)-Glucose change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D(+)-Glucose vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D(+)-Glucose is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels.

Transport and Distribution

D(+)-Glucose is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, such as GLUT1 (in humans) or GLUT4 transporters , as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of D(+)-Glucose and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

Synthetic Routes and Reaction Conditions: D-glucose can be synthesized through the hydrolysis of starch. The process involves the enzymatic breakdown of starch into glucose using amylase and glucoamylase enzymes. The reaction conditions typically include a temperature range of 50-60°C and a pH of 4.5-5.5 .

Industrial Production Methods: Industrial production of D-glucose primarily involves the enzymatic hydrolysis of corn starch. The process begins with the liquefaction of starch using alpha-amylase, followed by saccharification with glucoamylase to produce glucose syrup. The glucose syrup is then purified and concentrated to obtain crystalline D-glucose .

Types of Reactions:

Oxidation: D-glucose can be oxidized to form D-gluconic acid using glucose oxidase.

Reduction: D-glucose can be reduced to form sorbitol, a sugar alcohol, using sodium borohydride as a reducing agent.

Substitution: D-glucose can undergo glycosylation reactions to form glycosides.

Common Reagents and Conditions:

Oxidation: Glucose oxidase, oxygen, and water.

Reduction: Sodium borohydride, methanol.

Substitution: Acid catalysts such as hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: D-gluconic acid.

Reduction: Sorbitol.

Substitution: Glycosides.

類似化合物との比較

D-glucose is often compared with other monosaccharides such as D-fructose and D-galactose:

D-fructose: Unlike D-glucose, D-fructose is a ketohexose and is found in fruits and honey. It is sweeter than D-glucose and is metabolized differently in the liver.

D-galactose: D-galactose is an aldohexose like D-glucose but differs in the configuration of the hydroxyl group on the fourth carbon. .

D-glucose is unique due to its widespread presence in nature and its central role in energy metabolism.

特性

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015215, DTXSID901015217 | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |

| Record name | D-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。